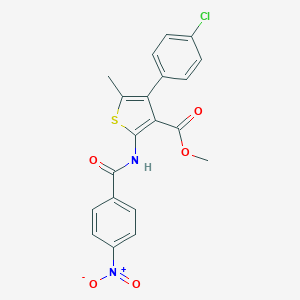![molecular formula C16H13Cl2N3O2 B450906 N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dichlorobenzyl group, a pyrazole ring, and a furanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine to form 2,4-dichlorobenzyl hydrazine. This intermediate is then reacted with 5-methyl-2-furoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Applications De Recherche Scientifique
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyrazole and furanamide moieties.
Miconazole: Contains a similar dichlorobenzyl group and is used as an antifungal agent.
Indole derivatives: Possess aromatic rings and are studied for their biological activities.
Uniqueness
N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H13Cl2N3O2 |
|---|---|
Poids moléculaire |
350.2g/mol |
Nom IUPAC |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-2-5-15(23-10)16(22)20-13-7-19-21(9-13)8-11-3-4-12(17)6-14(11)18/h2-7,9H,8H2,1H3,(H,20,22) |
Clé InChI |
CPIQNPGDRJVOHA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC=C(O1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE](/img/structure/B450824.png)
![ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE](/img/structure/B450825.png)
![Propyl 2-[({4-nitrophenyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450826.png)


![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450831.png)

![METHYL 4-(3,4-DIMETHYLPHENYL)-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B450833.png)
![Methyl 4-(4-ethylphenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450834.png)
![Isopropyl 4-(4-fluorophenyl)-2-[({4-nitrophenyl}acetyl)amino]thiophene-3-carboxylate](/img/structure/B450837.png)
![Propyl 4-(4-bromophenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450842.png)
![Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B450843.png)

